3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile
Description
Properties
IUPAC Name |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-12(2)10(16)15(11(17)14-12)9-5-3-4-8(6-9)7-13/h3-6H,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJNHUUNDQZVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : RU58841 incorporates a trifluoromethyl group and a hydroxybutyl chain, enhancing its lipophilicity and solubility in organic solvents compared to the target compound .
- Positional Effects : The benzonitrile group’s position (3- vs. 4-) and additional substituents (e.g., trifluoromethyl in RU58841) critically influence receptor binding and pharmacokinetic properties .
- Biological Relevance : RU58841’s anti-androgenic activity is attributed to its trifluoromethyl and hydroxybutyl groups, which mimic steroidal structures for receptor antagonism . In contrast, the target compound lacks these functional groups, suggesting divergent biological targets.
Biological Activity
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The empirical formula of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile is , with a molecular weight of 243.26 g/mol. The compound exists as a solid and has a complex structure that contributes to its biological activity.
Research indicates that compounds containing the imidazolidine moiety exhibit various biological activities, including antimicrobial and anticancer properties. The specific mechanisms through which 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : The compound may disrupt bacterial cell walls or inhibit essential metabolic pathways in microorganisms.
Antimicrobial Activity
Studies have demonstrated that imidazolidine derivatives possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC for various strains can be determined using turbidimetric methods. For example, a related compound demonstrated complete inhibition of Corynebacterium xerosis at a concentration as low as 500 ppm .
| Microorganism | MIC (ppm) |
|---|---|
| Corynebacterium xerosis | 500 |
| Staphylococcus epidermidis | TBD |
| Brevibacterium epidermidis | TBD |
Anticancer Activity
Preliminary studies suggest that compounds similar to 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile may inhibit tumor growth by inducing apoptosis in cancer cells. The exact pathways remain under investigation but may involve:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
Case Studies
- Study on Anticancer Effects : A study involving a related imidazolidine derivative showed promising results in vitro against breast cancer cell lines, indicating potential for further development into therapeutic agents.
- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of a structurally similar compound against multi-drug resistant bacteria, suggesting that derivatives could be developed as new antibiotics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile?
- Answer: The compound is synthesized via alkylation or condensation reactions of benzonitrile precursors with imidazolidinone derivatives. For example, hydantoin intermediates (e.g., 4-methyl-2,5-dioxoimidazolidin-4-ylbenzonitrile) are alkylated using α-halo ketones or brominated electrophiles under basic conditions (e.g., triethylamine in dioxane) . Optimization of reaction parameters (e.g., stoichiometry, solvent polarity) is critical for yield improvement.
Q. What solvents and conditions are recommended for recrystallization or solubility testing?
- Answer: Solubility data from analogs (e.g., RU58841) indicate high solubility in DMSO (≥36.9 mg/mL) and ethanol (≥87.6 mg/mL), but poor aqueous solubility . Recrystallization is typically performed using ethanol or acetone under controlled cooling. For purity analysis, HPLC with C18 columns and acetonitrile/water gradients is recommended .
Q. How should the compound be stored to maintain stability?
- Answer: Storage at -20°C in airtight, light-protected containers is advised to prevent degradation. Stability studies on structurally similar compounds suggest susceptibility to hydrolysis in aqueous environments, necessitating anhydrous handling .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., overlapping signals) during structural elucidation be resolved?
- Answer: Overlapping peaks in H NMR (e.g., multiplet overlaps with water signals) can be addressed using 2D NMR techniques (e.g., COSY, HSQC) or deuterated solvent substitution. For example, C NMR and DEPT-135 experiments help distinguish carbonyl carbons (δ ~170-200 ppm) from aromatic signals . Computational tools like DFT simulations can further validate assignments .
Q. What strategies improve the refinement of X-ray crystallographic data for imidazolidinone derivatives?
- Answer: SHELXL software is widely used for refinement, particularly for high-resolution or twinned data. Key steps include:
- Anisotropic displacement parameter modeling for non-H atoms.
- Twin law identification using HKLF5 format in SHELXL.
- Validation via R-factor convergence and electron density maps (e.g., omit maps for disordered regions) .
Q. How can structure-activity relationship (SAR) studies guide the design of imidazolidinone-based androgen receptor antagonists?
- Answer: SAR analysis of analogs (e.g., RU58841) reveals that:
- The trifluoromethyl group at the benzonitrile moiety enhances receptor binding affinity.
- Alkyl chain length (e.g., 4-hydroxybutyl substituent) modulates solubility and metabolic stability .
- Advanced assays (e.g., competitive receptor binding using H-DHT) and in vitro models (e.g., PC3 cell lines) are critical for evaluating antagonism .
Q. What challenges arise in interpreting mass spectrometry (UPLC-MS) data for hydantoin derivatives?
- Answer: Fragmentation patterns in negative-ion mode (e.g., [M-H]) often show loss of CO () or the imidazolidinone ring. High-resolution MS (HRMS) is essential to distinguish isobaric fragments. For example, hydantoin derivatives with adamantane substituents exhibit unique adducts (e.g., [M+Cl]) requiring careful calibration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
